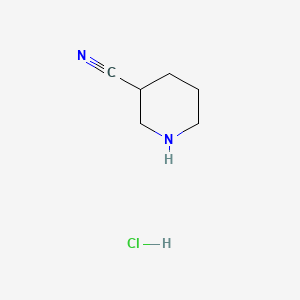

Piperidine-3-carbonitrile hydrochloride

Vue d'ensemble

Description

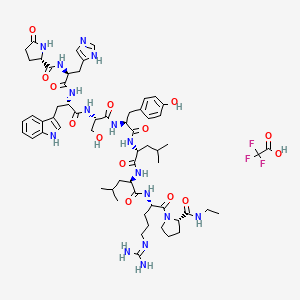

Piperidine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1199773-75-5 and Linear Formula: C6H11ClN2 . It is a solid substance .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis

The molecular structure of Piperidine-3-carbonitrile hydrochloride is represented by the Inchi Code: 1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H .Chemical Reactions Analysis

Piperidines play a significant role in numerous chemical reactions and industrial processes. They are among the most important synthetic fragments for designing drugs . An effective method for the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst was developed .Physical And Chemical Properties Analysis

Piperidine-3-carbonitrile hydrochloride is a solid substance . It has a molecular weight of 146.62 . The storage temperature is at room temperature in an inert atmosphere .Applications De Recherche Scientifique

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Piperidine and its derivatives have shown potential in anticancer applications .

- Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Pharmaceutical Industry

Anticancer Applications

- Piperidine derivatives have been found to exhibit anti-inflammatory properties .

- They can potentially be used in the treatment of conditions such as arthritis, asthma, and other inflammatory diseases .

- Piperidine derivatives have shown antimicrobial activity .

- They can potentially be used in the treatment of various bacterial and fungal infections .

- Piperidine derivatives have been reported to have antihypertensive effects .

- They can potentially be used in the management of high blood pressure .

Anti-Inflammatory Applications

Antimicrobial Applications

Antihypertensive Applications

Androgen-Refractory Cancer Treatment

- Piperine contains numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction .

- Piperine has been found to correct hepatic steatosis, a condition characterized by the buildup of fat in the liver .

- Piperine also serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .

Insulin Resistance Reduction

Correction in Hepatic Steatosis

Bio-enhancers

Production of Secondary Metabolites

Safety And Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

piperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNVDGLCOHDISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-3-carbonitrile hydrochloride | |

CAS RN |

1199773-75-5 | |

| Record name | piperidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)

![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)

![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)